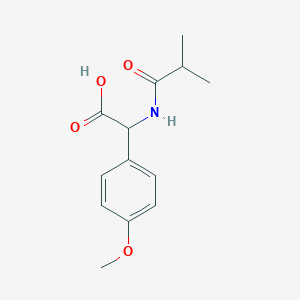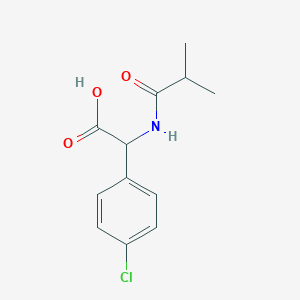
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid (CCAA) is a compound that has gained interest in scientific research due to its potential therapeutic applications. CCAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid is not yet fully understood. However, it is believed that 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. Additionally, 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in lab experiments is its potential therapeutic applications in various diseases. Additionally, 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has shown low toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of using 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Future Directions
There are several future directions for the research on 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid. One potential direction is to further investigate the mechanism of action of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid to better understand its therapeutic effects. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in humans. Furthermore, the potential applications of 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid in other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of more efficient and cost-effective synthesis methods for 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid may increase its availability for further research and development.
Synthesis Methods
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with cyclopropanecarbonyl chloride, followed by the reaction of the resulting cyclopropanecarbonyl-4-methoxybenzaldehyde with glycine.
Scientific Research Applications
2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-(Cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-6-4-8(5-7-10)11(13(16)17)14-12(15)9-2-3-9/h4-7,9,11H,2-3H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNXQOCMGMODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)

![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)

![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)


![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)
